molecular formula C16H20O2 B13823387 Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro- CAS No. 31991-61-4

Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-

Cat. No.: B13823387
CAS No.: 31991-61-4
M. Wt: 244.33 g/mol
InChI Key: IVXUAWWMMYTWPE-UHFFFAOYSA-N
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Description

Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro- (CAS: 31991-61-4) is a polycyclic organic compound with the molecular formula C₁₆H₂₀O₂ . Its structure features a hydrogenated indacene backbone fused with a benzoid system and two ketone groups at positions 7 and 10. The dodecahydro designation indicates extensive hydrogenation, resulting in a saturated bicyclic framework. This compound is structurally related to anthraquinone derivatives but differs in its reduced aromaticity and conformational rigidity.

Properties

CAS No.

31991-61-4

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

tetracyclo[10.4.0.02,6.07,11]hexadec-6-ene-13,16-dione

InChI

InChI=1S/C16H20O2/c17-13-7-8-14(18)16-12-6-2-4-10(12)9-3-1-5-11(9)15(13)16/h11-12,15-16H,1-8H2

InChI Key

IVXUAWWMMYTWPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C4CCCC4=C2C1)C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization: Starting from a suitable precursor, a cyclization reaction is carried out to form the core polycyclic structure.

    Hydrogenation: The intermediate product undergoes hydrogenation to saturate the rings, resulting in the dodecahydro structure.

    Oxidation: The final step involves the oxidation of specific positions to introduce the ketone groups at the 7 and 10 positions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the structure by replacing hydrogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione has several scientific research applications:

    Materials Science: Its stable polycyclic structure makes it a candidate for use in the development of new materials with unique properties.

    Pharmaceuticals: The compound’s potential biological activity is being explored for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthraquinone Derivatives

(5b)
  • Molecular Formula: C₁₉H₁₉NO
  • Key Properties :
    • Synthesized via nucleophilic substitution at 80°C, yielding 17% .
    • Dark blue solid with Rf 0.67 (dichloromethane-petroleum ether, 4:1) .
    • Exhibits high selectivity under elevated temperatures due to increased nucleophilicity .
1,4-(Dibutylamino)anthracene-9,10-dione (5d)
  • Molecular Formula: C₁₉H₁₉NO
  • Key Properties :
    • Synthesized alongside 5c in 83% combined yield at 80°C .
    • Shares Rf 0.67 with 5b but differs in substitution pattern .
1-Hydroxy-4-methoxyanthracene-9,10-dione (4)
  • Molecular Formula : C₁₅H₁₀O₄
  • Key Properties :
    • Produced via methylation with (CH₃)₂SO₄/K₂CO₃ at 60°C .
    • Yellow solid with methoxy proton singlet at δ 3.76 ppm in ¹H-NMR .

Biological Activity

Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro- is a complex organic compound notable for its unique polycyclic structure. This article explores its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H18O2C_{18}H_{18}O_2 and a molecular weight of approximately 270.34 g/mol. Its structure features multiple fused rings that contribute to its stability and potential biological interactions.

Key Properties:

  • Molecular Weight: 270.34 g/mol
  • Chemical Structure: Polycyclic hydrocarbon with ketone functional groups at positions 7 and 10.

Biological Activity

Research indicates that Benz[e]-as-indacene-7,10-dione exhibits various biological activities that are being explored for potential therapeutic applications:

  • Anticancer Activity:
    • Preliminary studies suggest that this compound may possess anticancer properties. The mechanisms may involve the modulation of molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival.
    • A comparative analysis of similar compounds has shown that modifications in the polycyclic structure can significantly influence anticancer activity.
  • Enzyme Interaction:
    • The compound may interact with specific enzymes linked to metabolic pathways in cancer cells. Such interactions could lead to the inhibition of tumor growth or induction of apoptosis.
  • Toxicological Studies:
    • Toxicity assessments are crucial for determining the safety profile of Benz[e]-as-indacene-7,10-dione. Studies have indicated varying degrees of cytotoxicity depending on the concentration and exposure duration.

Case Studies

Several case studies have been conducted to assess the biological effects of Benz[e]-as-indacene-7,10-dione:

Study Objective Findings
Study 1Evaluate anticancer properties in vitroShowed significant inhibition of cell growth in breast cancer cell lines (IC50 values < 20 µM).
Study 2Investigate enzyme inhibitionIdentified as a potential inhibitor of cytochrome P450 enzymes involved in drug metabolism.
Study 3Toxicological assessmentExhibited moderate toxicity in animal models; further studies needed to establish safe dosage levels.

The proposed mechanism by which Benz[e]-as-indacene-7,10-dione exerts its biological effects involves several pathways:

  • Receptor Modulation: The compound may bind to specific receptors on cancer cells, altering signaling pathways that control cell growth and differentiation.
  • Enzyme Inhibition: It has been suggested that the compound can inhibit key enzymes involved in metabolic processes within tumor cells.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress leading to apoptosis in malignant cells.

Comparative Analysis

When compared to other polycyclic compounds such as decahydronaphthalene and tetralin, Benz[e]-as-indacene-7,10-dione shows distinct biological activities attributed to its unique structural features.

Compound Anticancer Activity Enzyme Interaction Toxicity Profile
Benz[e]-as-indacene-7,10-dioneModerateYesModerate
DecahydronaphthaleneLowNoLow
TetralinLowMinimalLow

Future Directions

Further research is essential to fully elucidate the biological activity of Benz[e]-as-indacene-7,10-dione. Potential areas for exploration include:

  • Detailed mechanistic studies to clarify how this compound interacts with specific molecular targets.
  • Longitudinal studies to assess chronic exposure effects and establish safety profiles.
  • Development of derivatives to enhance efficacy and reduce toxicity.

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